molecular formula C11H9NO2S B8349126 5,6-Dimethoxy-benzo[b]thiophene-2-carbonitrile

5,6-Dimethoxy-benzo[b]thiophene-2-carbonitrile

Cat. No. B8349126
M. Wt: 219.26 g/mol
InChI Key: VMAUSTQVRSQZBG-UHFFFAOYSA-N
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Patent
US04665206

Procedure details

5,6-Dimethoxy-benzo[b]thiophene-2-carboxamide (65 g) was suspended in pyridine (325 ml). The solution was cooled to 0° C. and treated dropwise with trifluoro acetic anhydride (185 ml) whilst maintaining the internal reaction temperature below 10° C. The mixture was then stirred at room temperature for 30 min. then cooled and treated dropwise with water (170 ml) whilst maintaining the internal temperature below 30° C. The reaction mixture was diluted with more water (800 ml), stirred and the brown solid was filtered and dried under vacuum over calcium chloride at 60° C. Recrystallisation from acetone/ether afforded 5,6-dimethoxy-benzo[b]thiophene-2-carbonitrile as a white solid (47 g), m.p. 125° C.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
reactant
Reaction Step Two
Quantity
325 mL
Type
solvent
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four
Name
Quantity
170 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:14]([O:15][CH3:16])=[CH:13][C:6]2[S:7][C:8]([C:10]([NH2:12])=O)=[CH:9][C:5]=2[CH:4]=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O>N1C=CC=CC=1.O>[CH3:1][O:2][C:3]1[C:14]([O:15][CH3:16])=[CH:13][C:6]2[S:7][C:8]([C:10]#[N:12])=[CH:9][C:5]=2[CH:4]=1

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
COC1=CC2=C(SC(=C2)C(=O)N)C=C1OC
Step Two
Name
Quantity
185 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
325 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
170 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the internal reaction temperature below 10° C
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the internal temperature below 30° C
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
the brown solid was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum over calcium chloride at 60° C
CUSTOM
Type
CUSTOM
Details
Recrystallisation from acetone/ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC2=C(SC(=C2)C#N)C=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 47 g
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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